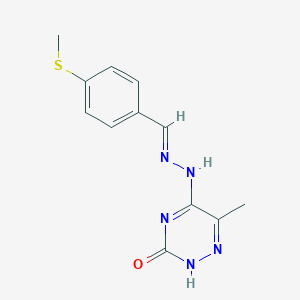
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione is a chemical compound that has been studied for its potential use as a pharmaceutical drug. This compound is also known as EPM and has been shown to have promising results in scientific research.
Mecanismo De Acción
The mechanism of action of EPM involves its ability to block dopamine receptors in the brain. This results in a decrease in the activity of the dopamine system, which is thought to be responsible for the symptoms of psychosis.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. These include a decrease in dopamine activity, as well as an increase in the activity of other neurotransmitters, such as serotonin and norepinephrine. EPM has also been shown to have an effect on the immune system, with research suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPM in lab experiments is that it has been shown to be effective in blocking dopamine receptors. This makes it a useful tool for studying the dopamine system and its role in various physiological and pathological processes. However, one limitation of using EPM is that it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on EPM. One area of interest is the potential use of EPM in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of more effective and less toxic analogs of EPM. Additionally, research is needed to further understand the biochemical and physiological effects of EPM, as well as its mechanism of action.
Métodos De Síntesis
The synthesis of EPM involves the reaction of 4-ethylphenol and 4-methylpiperidine with carbon disulfide. The resulting product is then treated with hydrochloric acid to produce EPM.
Aplicaciones Científicas De Investigación
EPM has been studied for its potential use as an antipsychotic drug. Research has shown that EPM has a similar mechanism of action to other antipsychotic drugs, such as clozapine and risperidone. EPM has also been studied for its potential use in treating anxiety and depression.
Propiedades
Nombre del producto |
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione |
|---|---|
Fórmula molecular |
C15H21NOS |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
InChI |
InChI=1S/C15H21NOS/c1-3-17-14-6-4-13(5-7-14)15(18)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
CSDKCZMQBMSDDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=S)N2CCC(CC2)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=S)N2CCC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)